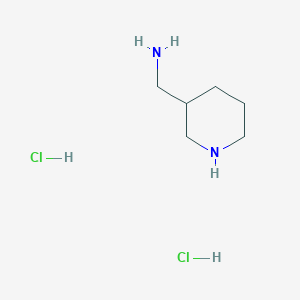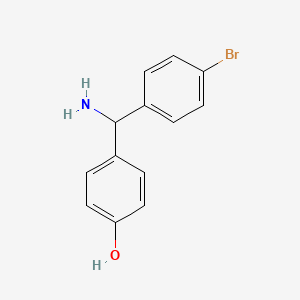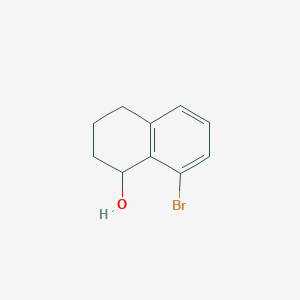
8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol
Übersicht
Beschreibung
8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C10H11BrO . It is a useful reactant in the preparation of bromotetralone via oxidation of bromotetrahydronaphthol in the preparation of arylindazoles and arylarenopyrazoles .
Synthesis Analysis
The synthesis of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol involves the use of n-butyllithium and N,N,N,N,-tetramethylethylenediamine (TMEDA) in pentane at 0 - 40℃ . The reaction solution is brought to 0° C. and 1,2-dibromo-1,1,2,2-tetrafluoroethane is added dropwise to the stirring solution . The mixture is then allowed to come to room temperature and stirred for 3 days .Molecular Structure Analysis
The molecular structure of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol consists of a total of 24 bonds, including 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol has a molecular weight of 227.10 . The boiling point and other physical properties are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
-
Synthesis of Indole Derivatives
- Scientific Field : Organic Chemistry .
- Application Summary : Indole derivatives are significant in natural products and drugs. They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Methods of Application : The synthesis of indole derivatives is usually achieved through various chemical reactions, including the Fischer indole synthesis, Madelung synthesis, and Bischler-Mohlau indole synthesis .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
-
Synthesis and Investigation of Derivatives of 1,8-Naphthalimide
- Scientific Field : Fluorescence Chemistry .
- Application Summary : 1,8-Napthalimides (NIs) have been widely used as fluorescent molecules in biological, chemical, and medical fields because NIs shows high stability and various fluorescence properties under different conditions .
- Methods of Application : Four derivatives of NIs have been synthesized via an aromatic nucleophilic substitution reaction and their photophysical properties have been investigated in various media .
- Results or Outcomes : All of these derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents. Particularly molecules show the longest emission (624–629 nm) in water and the fluorescence intensity is not significantly varied in the range of pH 4–11 .
-
Antiviral Activity of Indole Derivatives
- Scientific Field : Pharmacology .
- Application Summary : Indole derivatives have shown potential as antiviral agents. For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate has shown inhibitory activity against influenza A .
- Methods of Application : The antiviral activity of indole derivatives is usually tested in vitro against a range of RNA and DNA viruses .
- Results or Outcomes : The compound mentioned above showed an IC50 value of 7.53 μmol/L and a selectivity index (SI) value of 17.1 against the Coxsackie B4 virus .
-
Preparation of Arylindazoles and Arylarenopyrazoles
- Scientific Field : Organic Chemistry .
- Application Summary : 8-Bromo-1,2,3,4-tetrahydro-1-naphthalenol can be used as a reactant in the preparation of bromotetralone via oxidation of bromotetrahydronaphthol. This is useful in the preparation of arylindazoles and arylarenopyrazoles .
- Methods of Application : The preparation involves the oxidation of 8-Bromo-1,2,3,4-tetrahydro-1-naphthalenol to produce bromotetralone, which can then be used to prepare arylindazoles and arylarenopyrazoles .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
-
Antiviral Activity of Indole Derivatives
- Scientific Field : Pharmacology .
- Application Summary : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- Methods of Application : The antiviral activity of indole derivatives is usually tested in vitro against a range of RNA and DNA viruses .
- Results or Outcomes : The compound mentioned above showed an IC50 value of 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to Coxsackie B4 virus .
-
Use in Paints and Waxes
- Scientific Field : Industrial Chemistry .
- Application Summary : Tetrahydronaphthalen-1-ol, a similar compound to 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol, is used in coal liquefaction and as an alternative to turpentine in paints and waxes .
- Methods of Application : The compound is typically used as a solvent in these applications .
- Results or Outcomes : The use of this compound can improve the properties of paints and waxes, such as their drying time and finish .
Safety And Hazards
Eigenschaften
IUPAC Name |
8-bromo-1,2,3,4-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9,12H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKQBLJDZZWFRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=C2Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol | |
Synthesis routes and methods
Procedure details
















Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

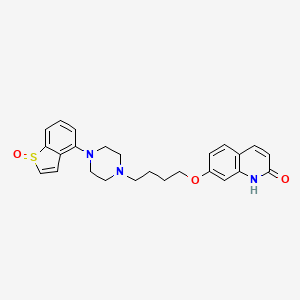
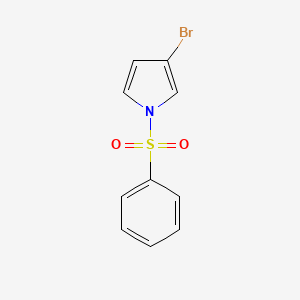
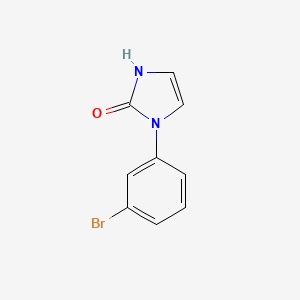
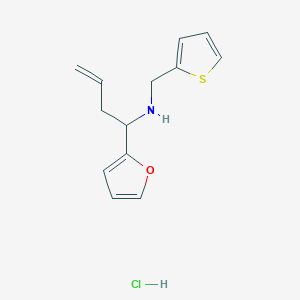
![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1371593.png)
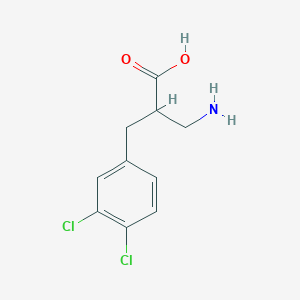
![Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1371596.png)
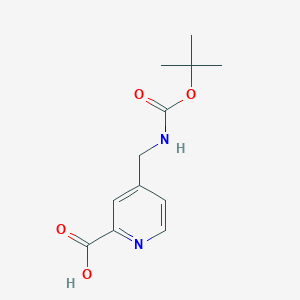
![6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine](/img/structure/B1371599.png)
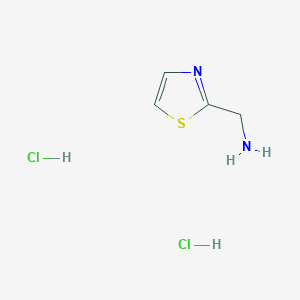
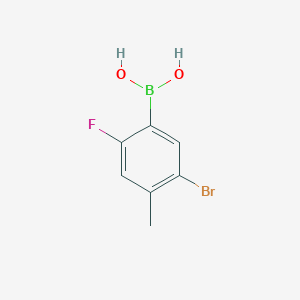
![2-Amino-6-bromothiazolo[5,4-b]pyridine](/img/structure/B1371603.png)
